![molecular formula C14H11FO2 B14615595 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one CAS No. 60655-76-7](/img/structure/B14615595.png)
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one typically involves the reaction of 4-fluorophenol with 3-bromobenzaldehyde under basic conditions to form the intermediate 3-(4-fluorophenoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride: Similar structure but with an amine group instead of an ethanone group.
1-(4-(4-Fluorophenoxy)phenyl)ethanone: A closely related compound with slight structural variations.
1-{3-fluoro-4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one: Another similar compound with a methoxy group.
Uniqueness
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one is unique due to its specific arrangement of the fluorophenoxy and ethanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60655-76-7 |
|---|---|
Fórmula molecular |
C14H11FO2 |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-[3-(4-fluorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-3-2-4-14(9-11)17-13-7-5-12(15)6-8-13/h2-9H,1H3 |
Clave InChI |
HGDKWIYWJBWOAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


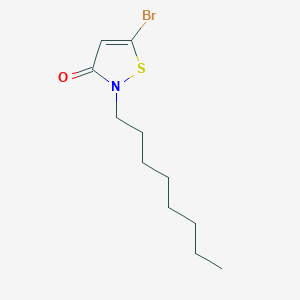
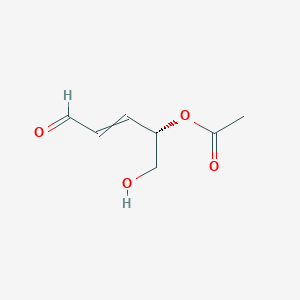

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
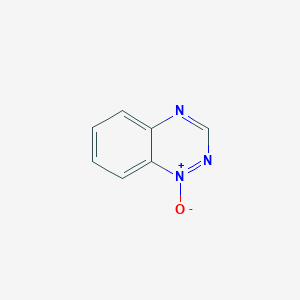
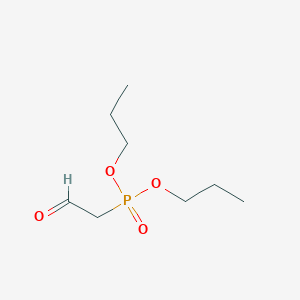
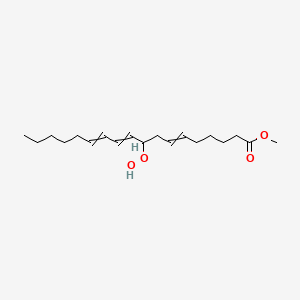
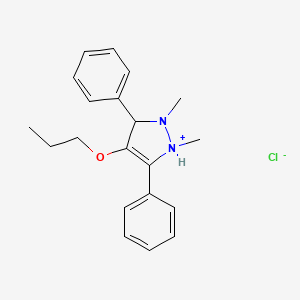
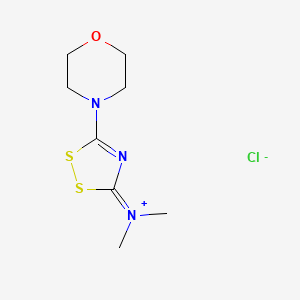

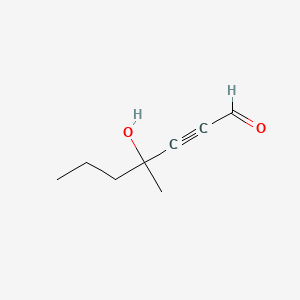
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
